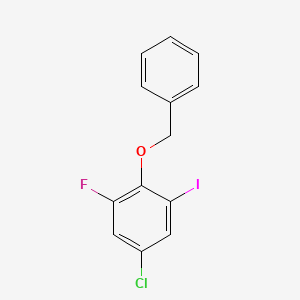

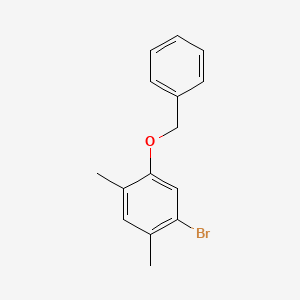

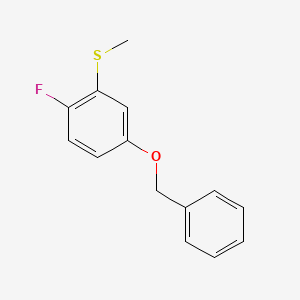

(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

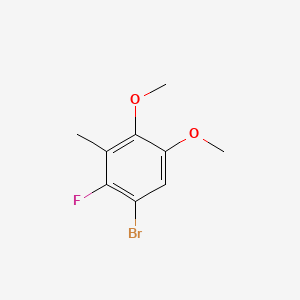

Molecular Structure Analysis

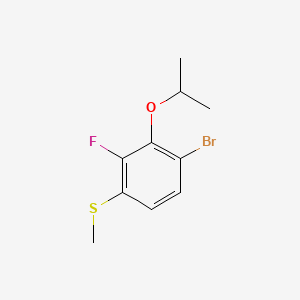

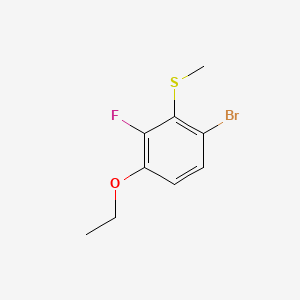

The molecular structure of “(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane” can be inferred from its name. It likely contains a benzene ring with a benzyloxy group at the 5th position and a fluorine atom at the 2nd position. Attached to the benzene ring is a sulfane group with a methyl group .Mecanismo De Acción

Target of Action

It’s known that organoboron compounds, which this compound may be related to, are widely used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Organoboron compounds are known to participate in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that organoboron compounds, which this compound may be related to, are generally stable, readily prepared, and environmentally benign .

Result of Action

Organoboron compounds are known to participate in various transformations that can lead to the formation of new carbon-carbon bonds .

Action Environment

It’s known that environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane2-fluorophenylmethylsulfane in laboratory experiments include its low cost, its availability, and its stability in a variety of solvents. Additionally, this compound is relatively non-toxic and has a low level of reactivity, making it ideal for use in a variety of laboratory settings. However, this compound does have some limitations, such as its low solubility in water and its limited shelf life.

Direcciones Futuras

For the use of (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane2-fluorophenylmethylsulfane include its use in the study of enzyme kinetics and drug metabolism, as well as its use in the study of environmental toxins. Additionally, this compound could be used in the development of new drugs and drug delivery systems. Furthermore, this compound could be used to study the effects of environmental toxins on the human body, as well as to develop new methods for treating environmental toxins. Finally, this compound could be used to develop new methods for the detection and treatment of diseases.

Métodos De Síntesis

The synthesis of (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane2-fluorophenylmethylsulfane is typically done through a process called fluorination. This process involves the use of a fluorine-containing reagent, such as a fluorosilane or a fluorine-containing alcohol, to react with the desired organic compound. The reaction typically takes place in a solvent, such as dichloromethane or diethyl ether, and is typically performed at a temperature of 0-30°C. The reaction typically yields a product that contains both a fluorinated and non-fluorinated component.

Aplicaciones Científicas De Investigación

(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane2-fluorophenylmethylsulfane has been used in a variety of scientific research applications. This compound has been used in the study of enzymes, proteins, and other biochemical and physiological processes. Additionally, this compound has been used as a model compound in the study of drug metabolism and drug-drug interactions. Furthermore, this compound has been used to study the effects of environmental toxins on the human body.

Propiedades

IUPAC Name |

1-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FOS/c1-17-14-9-12(7-8-13(14)15)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUISEGZKDWFZQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)OCC2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FOS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.